B1576131 Maculatin 1.1.1

Maculatin 1.1.1

Cat. No.: B1576131
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Description

Context of Natural Product Discovery in Host Defense Systems

Antimicrobial peptides (AMPs) are crucial components of the innate immune system found in a wide array of organisms, serving as a first line of defense against pathogenic microbes. frontiersin.org The discovery of these natural products has opened new avenues for the development of novel antibiotics, a critical need in an era of increasing antibiotic resistance. frontiersin.org AMPs typically function by interacting with and disrupting the cell membranes of microorganisms, a mechanism that is less likely to induce resistance compared to conventional antibiotics that often have specific molecular targets. unimelb.edu.au

Overview of Maculatin 1.1.1 Origin and Initial Characterization

Maculatin 1.1 is an antimicrobial peptide isolated from the skin secretions of the Australian tree frog, Litoria genimaculata. frontiersin.orgscispace.com It is a cationic peptide composed of 21 amino acids with the sequence GLFGVLAKVAAHVVPAIAEHF-NH2. scispace.com At a neutral pH, it carries a net charge of +1. asm.org Initial studies revealed that Maculatin 1.1 is largely unstructured in aqueous solutions but adopts a predominantly α-helical conformation upon interaction with lipid membranes. frontiersin.orgasm.org This structural transition is a key feature of its mechanism of action. researchgate.net

Table 1: Physicochemical Properties of this compound
Property Value Reference
Amino Acid Sequence GLFGVLAKVAAHVVPAIAEHF-NH2 scispace.com
Molecular Weight 2148 Da nih.gov
Number of Residues 21 scispace.comresearchgate.net
Net Charge (pH 7) +1 asm.org
Secondary Structure Unstructured in solution, α-helical in membranes frontiersin.orgasm.org

Significance of this compound in Peptide Research

Maculatin 1.1 holds considerable significance in peptide research due to its potent activity against a range of bacteria, particularly Gram-positive strains like Staphylococcus aureus. frontiersin.orgscispace.commedchemexpress.com Its mode of action, which involves the formation of pores in the bacterial membrane, makes it a valuable model for studying peptide-lipid interactions and membrane disruption mechanisms. asm.orgnih.gov Research on Maculatin 1.1 and its analogues helps to elucidate the structure-activity relationships of AMPs, guiding the design of synthetic peptides with enhanced antimicrobial efficacy and specificity. researchgate.netiiitd.edu.in The presence of a proline residue in its sequence, which induces a kink in the helical structure, is of particular interest as it plays a critical role in its membrane-disrupting activity. researchgate.netmdpi.com

Table 2: Antimicrobial Activity of this compound
Organism MIC (μM) Reference
Staphylococcus aureus 7 asm.orgmedchemexpress.com
Escherichia coli 64 nih.gov

Properties

bioactivity

Antimicrobial

sequence

FVGLAKVAAHVVPAIAEHF

Origin of Product

United States

Isolation and Source Elucidation of Maculatin 1.1.1

Identification of Litoria genimaculata as the Source Organism

Maculatin 1.1.1 is sourced from the skin secretions of the Australian tree frog, Litoria genimaculata. novoprolabs.comfrontiersin.org This species is part of the extensive Litoria genus, whose members are known for producing a diverse array of host-defense peptides in their dorsal glands. nih.gov The investigation into the skin secretions of Litoria genimaculata led to the discovery of a group of related peptides named "maculatins."

Research has shown that the primary antimicrobial peptide produced by this frog is Maculatin 1.1. frontiersin.orgnih.gov Further analysis revealed the presence of this compound, which is a derivative of Maculatin 1.1. sci-hub.semybiosource.com Specifically, this compound is formed by the removal of the first two amino acid residues from the N-terminus of Maculatin 1.1. sci-hub.se This structural relationship suggests a biological mechanism for deactivating the primary peptide, as this compound shows no significant antimicrobial activity, unlike its precursor. sci-hub.se The identification of Litoria genimaculata as the source was crucial for understanding the structure-activity relationship within this peptide family.

The relationship between these two peptides is detailed in the table below:

Compound NameSource OrganismAmino Acid SequenceRelationship
Maculatin 1.1 Litoria genimaculataGLFGVLAKVAAHVVPAIAEHF-NH2Precursor peptide with antimicrobial activity. core.ac.ukmonash.edu
This compound Litoria genimaculataFGVLAKVAAHVVPAIAEHF-NH2Derivative lacking the first two N-terminal residues of Maculatin 1.1; considered inactive. sci-hub.se

Molecular Structure and Conformational Dynamics of Maculatin 1.1.1

Primary Amino Acid Sequence Analysis

Maculatin 1.1 is a 21-amino acid peptide. frontiersin.orgresearchgate.net Its primary sequence is Gly-Leu-Phe-Gly-Val-Leu-Ala-Lys-Val-Ala-Ala-His-Val-Val-Pro-Ala-Ile-Ala-Glu-His-Phe-NH2. researchgate.netunimelb.edu.au This sequence gives the peptide a cationic nature at physiological pH, with a net charge that can vary depending on the pH and the protonation state of its Histidine residues. core.ac.uknih.gov The sequence is notable for its high content of hydrophobic residues and the presence of a proline residue at position 15. core.ac.ukmdpi.com

Table 1: Primary Amino Acid Sequence of Maculatin 1.1

Position Amino Acid (3-Letter Code) Amino Acid (1-Letter Code) Properties
1 Gly G Glycine (B1666218)
2 Leu L Leucine
3 Phe F Phenylalanine
4 Gly G Glycine
5 Val V Valine
6 Leu L Leucine
7 Ala A Alanine
8 Lys K Lysine
9 Val V Valine
10 Ala A Alanine
11 Ala A Alanine
12 His H Histidine
13 Val V Valine
14 Val V Valine
15 Pro P Proline
16 Ala A Alanine
17 Ile I Isoleucine
18 Ala A Alanine
19 Glu E Glutamic acid
20 His H Histidine

Secondary Structure Elucidation in Diverse Environments

The secondary structure of Maculatin 1.1 is highly dependent on its surrounding environment, a characteristic feature of many membrane-active peptides. frontiersin.orgcore.ac.ukresearchgate.netcore.ac.ukiiitd.edu.inresearchgate.net This adaptability allows it to transition from an inactive state in solution to an active conformation at the target membrane.

In an aqueous or buffer solution, Maculatin 1.1 is largely unstructured, adopting a random coil conformation. frontiersin.orgcore.ac.ukiiitd.edu.inresearchgate.net This is evidenced by circular dichroism (CD) spectroscopy, which shows a characteristic minimum at approximately 200 nm. nih.govcore.ac.uk Deconvolution of CD spectra indicates a low helical content, around 7%, when the peptide is in water. core.ac.uk This disordered state is typical for many antimicrobial peptides in solution, preventing aggregation and maintaining solubility before reaching their target. core.ac.uknih.gov

Upon encountering a membrane or a membrane-mimetic environment, such as trifluoroethanol (TFE)/water mixtures or detergent micelles (e.g., dodecylphosphocholine (B1670865) or sodium dodecyl sulfate), Maculatin 1.1 undergoes a significant conformational change. frontiersin.orgcore.ac.ukresearchgate.netcore.ac.ukiiitd.edu.inresearchgate.net It folds into a well-defined amphipathic α-helical structure. core.ac.ukiiitd.edu.in CD spectroscopy in these environments shows two minima at around 208 nm and 222 nm, characteristic of α-helices. core.ac.ukasm.org In TFE, the α-helical content can reach approximately 59% to 70%. core.ac.uk This amphipathic helix segregates its hydrophobic and hydrophilic residues onto opposite faces of the helix, a crucial feature for its interaction with and disruption of lipid bilayers. core.ac.ukcore.ac.ukiiitd.edu.in The peptide shows a preference for binding to anionic membranes, which mimic bacterial cell membranes, over zwitterionic membranes. frontiersin.orgnih.gov

Tertiary Structure and Conformational Features

The three-dimensional structure of Maculatin 1.1 in a membrane-bound state is not a simple linear helix. Specific amino acid residues and modifications introduce key structural features that are vital for its function. core.ac.ukresearchgate.netnih.gov

Structurally, amidation helps to maintain the stability of the α-helical conformation, particularly when the peptide is in contact with micelles. nih.govresearchgate.net Studies comparing the amidated form with its free-acid counterpart have shown that amidation leads to a greater disturbance of the phospholipid headgroups in model membranes. unimelb.edu.aunih.gov This modification contributes to a higher membrane disruptive ability, which correlates with increased antibacterial potency. nih.govresearchgate.netresearchgate.net

| C-Terminal Amidation | The carboxyl terminus is an amide. nih.govnih.gov | Increases net positive charge, stabilizes the helix, and enhances membrane disruption. nih.govresearchgate.netresearchgate.net |

Table 3: Compound Names Mentioned

Compound Name
Maculatin 1.1
Glycine
Leucine
Phenylalanine
Valine
Alanine
Lysine
Histidine
Isoleucine
Glutamic acid
Proline
Trifluoroethanol
Dodecylphosphocholine

Chemical Synthesis and Analog Design Strategies for Maculatin 1.1.1

Solid-Phase Peptide Synthesis (SPPS) Methodologies

The primary method for chemically producing Maculatin 1.1 is Solid-Phase Peptide Synthesis (SPPS), specifically utilizing 9-fluorenylmethoxy carbonyl (Fmoc) chemistry. nih.gov This technique allows for the stepwise assembly of the 21-amino-acid peptide chain on a solid resin support. The synthesis is often performed on an automated microwave peptide synthesizer to enhance coupling efficiency and speed. nih.gov

To achieve the native C-terminal amide (-CONH2), which is crucial for the peptide's biological activity, synthesis is carried out on a resin that yields a carboxyamide upon cleavage of the completed peptide. nih.govresearchgate.net During the synthesis, specific amino acids may require modified protocols; for instance, the incorporation of Fmoc-His(Trt)-OH has been noted to require a double coupling step to ensure efficient addition to the growing peptide chain. nih.gov SPPS is also employed to produce isotopically labeled versions of Maculatin 1.1, such as those containing ¹⁵N or ²H (deuterium), for use in advanced spectroscopic studies like Nuclear Magnetic Resonance (NMR) and neutron reflectometry. frontiersin.org

Table 1: Summary of SPPS Methodology for Maculatin 1.1

Parameter Description Source(s)
Synthesis Method Solid-Phase Peptide Synthesis (SPPS) nih.gov
Chemistry Standard Fmoc (9-fluorenylmethoxy carbonyl) nih.gov
Apparatus Microwave Peptide Synthesizer (e.g., CEM Liberty) nih.gov
C-Terminus Assembled as a carboxyamide to produce the native amidated form nih.govresearchgate.net
Specific Protocols Double coupling required for Fmoc-His(Trt)-OH addition nih.gov

| Labeling | Method used for creating ¹⁵N- and ²H-labeled peptides | frontiersin.org |

Recombinant Expression Systems for Isotopic Labeling and Production

For studies requiring larger quantities of uniformly isotopically labeled peptide, particularly for in-vivo or in-cell NMR, recombinant expression in bacterial hosts like Escherichia coli is a viable alternative to chemical synthesis. researchgate.netnih.gov While SPPS can be costly for producing peptides fully labeled with ¹⁵N and ¹³C, recombinant methods allow for the production of uniformly labeled Maculatin 1.1 by growing the host bacteria in minimal media containing ¹⁵N- and/or ¹³C-enriched nutrient sources. researchgate.netnih.gov

A significant challenge in the recombinant production of antimicrobial peptides is their potential toxicity to the host E. coli cells. nih.govresearchgate.net To circumvent this, Maculatin 1.1 is expressed as a fusion protein. A dual-fusion construct has been successfully developed that not only mitigates toxicity but also facilitates the generation of the native peptide with both a free N-terminus and an amidated C-terminus. researchgate.netnih.gov

This construct utilizes two specific fusion tags:

SUMO (Small Ubiquitin-like Modifier) Tag: Fused to the N-terminus of Maculatin 1.1, the SUMO tag has been shown to enhance protein solubility and folding. nih.govnih.gov Its removal by a specific SUMO protease results in a native, unmodified N-terminus. nih.gov

Intein Tag: Fused to the C-terminus, this tag enables a self-splicing reaction. researchgate.netnih.gov In a one-pot reaction, cleavage of the intein tag in the presence of specific chemical agents can be engineered to produce the desired C-terminal amide, mimicking the post-translational modification found in the native peptide. researchgate.netnih.gov

This double-fusion strategy allows for the expression of the otherwise toxic peptide and subsequent purification and cleavage to yield the mature, active form of Maculatin 1.1. nih.govresearchgate.net

Table 2: Fusion Protein Construct for Recombinant Maculatin 1.1 Production

Component Position Function Source(s)
SUMO Tag N-terminus Alleviates toxicity, enhances solubility, allows for native N-terminus generation after cleavage. researchgate.netnih.gov
Maculatin 1.1 Center The target peptide sequence. researchgate.netnih.gov

| Intein Tag | C-terminus | Alleviates toxicity, facilitates C-terminal amidation upon cleavage. | researchgate.netnih.govresearchgate.net |

The recombinant expression protocol using the SUMO-intein dual-fusion system has been optimized for research-scale production. nih.gov Studies report a yield of approximately 0.1 mg of purified, uniformly ¹⁵N-labeled, C-terminally amidated Maculatin 1.1 per liter of bacterial culture grown in enriched minimal media. researchgate.netnih.gov While successful, this yield is considered relatively low and can be a limiting factor for extensive structural studies that require milligram quantities of peptide. unimelb.edu.au

An attempt to simplify the expression protocol and potentially increase yield involved producing a version of Maculatin 1.1 with a carboxylated C-terminus (Mac1-OH), thereby removing the complex amidation step. unimelb.edu.au However, comparative studies revealed that this acidic form had reduced structural stability and lower antimicrobial ability compared to the native amidated peptide. unimelb.edu.au This finding confirmed that the C-terminal amide is critical and that Mac1-OH is not a suitable substitute for the native peptide in functional or structural studies. unimelb.edu.au

Design and Synthesis of Maculatin 1.1.1 Analogs for Mechanistic Probes

To investigate the relationship between the structure of Maculatin 1.1 and its biological function, researchers design and synthesize peptide analogs where specific amino acids are substituted. These analogs serve as powerful mechanistic probes. researchgate.net

A key structural feature of Maculatin 1.1 is a flexible kink in its α-helical structure, located around the Proline residue at position 15 (Pro15). It has been hypothesized that this kink is crucial for the peptide's ability to interact with and disrupt bacterial membranes. To test this, a synthetic analog was created where Pro15 was replaced with an Alanine residue (Ala15). researchgate.net

Table 3: Comparison of Native Maculatin 1.1 and its Ala15 Analog

Feature Maculatin 1.1 (Native) Maculatin 1.1 (Ala15 Analog) Source(s)
Sequence at Position 15 Proline (Pro) Alanine (Ala) researchgate.net
Secondary Structure α-helical with a flexible central kink Well-defined, rigid α-helix (no kink)
Biological Activity Potent antimicrobial activity Markedly reduced activity researchgate.net

| Mechanistic Implication | The central kink is critical for membrane interaction and activity. | A continuous helix is less effective at disrupting membranes. | |


Molecular Mechanisms of Membrane Interaction and Disruption by Maculatin 1.1.1

Peptide-Membrane Binding and Initial Interaction Dynamics

The initial association of Maculatin 1.1 with a target membrane is a critical step that is primarily driven by a combination of electrostatic and hydrophobic forces. frontiersin.org In an aqueous environment, Maculatin 1.1 is largely unstructured, but it adopts a more defined alpha-helical conformation upon interacting with a membrane mimetic environment. frontiersin.orgnih.gov

At a neutral pH, Maculatin 1.1 is cationic, which gives it a strong affinity for the negatively charged surfaces of bacterial membranes. frontiersin.org This electrostatic attraction is a key determinant in the peptide's selectivity for bacterial cells over eukaryotic cells, as the outer leaflet of mammalian cell membranes is typically zwitterionic. nih.govapplyindex.com The initial binding is dominated by the electrostatic attraction between the positively charged residues of the peptide and the anionic lipid headgroups, such as phosphatidylglycerol (PG), which are abundant in bacterial membranes. core.ac.uknih.gov

Studies using model membranes have demonstrated this preferential interaction. For instance, Fourier-transform infrared (FTIR) spectroscopy has shown a marked preference of Maculatin 1.1 for binding to anionic dimyristoylphosphatidylglycerol (DMPG) bilayers over zwitterionic dimyristoylphosphatidylcholine (B1235183) (DMPC) bilayers. core.ac.uk Similarly, solid-state NMR studies have revealed that Maculatin 1.1 has a greater effect on the anionic lipid DMPG. nih.gov These electrostatic interactions effectively "lock" the peptide onto the membrane surface, facilitating subsequent steps in the disruption process. nih.gov While the initial binding is electrostatically driven, Maculatin 1.1 can still bind to zwitterionic membranes, although with a lower affinity. frontiersin.org

Following the initial electrostatic binding, hydrophobic interactions play a crucial role in the insertion and destabilization of the membrane. frontiersin.org Maculatin 1.1 is an amphipathic peptide, meaning it has distinct hydrophobic and hydrophilic regions. acs.org Upon binding to a membrane, it folds into an α-helical structure, which positions its hydrophobic residues to interact with the lipid acyl chains in the membrane's core, while the hydrophilic residues remain oriented towards the aqueous environment or the polar lipid headgroups. frontiersin.orgnih.gov

The amphipathic nature of Maculatin 1.1 is enhanced by a proline residue at position 15 (Pro-15). nih.govnih.gov This proline introduces a kink or hinge in the helical structure, creating an amphipathic wedge that is thought to drive the disruption of the lipid membrane. frontiersin.orgnih.gov The hydrophobic environment and the specific location of cationic charges relative to this proline residue are critical for the peptide's ability to penetrate and lyse a lipid bilayer. applyindex.comresearchgate.net The balance between hydrophobicity and positive charge is a key factor; increasing hydrophobicity can lead to enhanced activity but may also increase non-specific interactions with mammalian cells. applyindex.com

The peptide's interaction is also influenced by the physical properties of the lipid bilayer, such as the length and saturation of the lipid acyl chains. frontiersin.orgnih.gov Maculatin 1.1 shows a preference for fluid phospholipid bilayers with acyl chains of 14 to 16 carbons in length. frontiersin.org

PropertyDescriptionSupporting Evidence
Initial State Unstructured in aqueous solution.Adopts an α-helical structure in membrane environments. frontiersin.orgnih.gov
Primary Driver Electrostatic attraction to anionic lipids.Strong affinity for negatively charged bacterial membranes. frontiersin.orgcore.ac.uk
Secondary Driver Hydrophobic interactions with the lipid core.Amphipathic α-helix formation facilitates membrane insertion. frontiersin.orgnih.gov
Key Structural Feature Proline-15 kink.Creates an amphipathic wedge that drives membrane disruption. frontiersin.orgnih.gov

Models of Membrane Permeabilization and Pore Formation

Once bound to the membrane, Maculatin 1.1 disrupts its integrity, leading to the leakage of cellular contents and cell death. nih.gov Several models have been proposed to explain this permeabilization process, with evidence suggesting that Maculatin 1.1 can act through multiple mechanisms, often dependent on factors like peptide concentration and lipid composition. frontiersin.orgmdpi.com

A significant body of evidence supports the formation of toroidal pores by Maculatin 1.1. nih.govasm.org In the toroidal pore model, the peptide inserts into the membrane and induces a high degree of curvature in the lipid bilayer. nih.govmdpi.com This causes the lipid headgroups to bend inward to line the pore alongside the inserted peptides. mdpi.com The result is a water-filled channel that spans the membrane, allowing for the passage of ions and small molecules. nih.gov

Solid-state NMR studies have shown that Maculatin 1.1 can induce the formation of an isotropic phase in model membranes, which is indicative of highly mobile lipids characteristic of a toroidal pore structure. nih.govasm.org Dye leakage assays using fluorescent dextrans of different sizes have indicated that Maculatin 1.1 forms pores of a finite size, estimated to be between 1.4 and 4.5 nm in diameter. nih.gov This mechanism is consistent with the observed rapid leakage of cellular contents from bacteria exposed to the peptide. nih.gov

Molecular dynamics (MD) simulations have provided further insight into the nature of Maculatin 1.1-induced pores. acs.orgnih.gov These simulations suggest that Maculatin 1.1 can form membrane-spanning aggregates that are dynamically disordered. acs.orgnih.gov Rather than forming a single, well-defined pore structure, the peptides assemble into clusters within the bilayer. conicet.gov.ar Water permeation then occurs through irregular and fluctuating channels within these peptide aggregates. acs.orgnih.gov

Coarse-grained MD simulations have shown that a minimum of six peptides may be required to form an aggregate that allows for water permeation. acs.org These aggregates are not static; they are dynamic structures that can change in size and conformation over time. acs.org This model of disordered aggregates and fluctuating channels can be seen as a refinement of the toroidal pore model, emphasizing the dynamic and less-ordered nature of the pores formed by Maculatin 1.1. mdpi.com

The interaction of Maculatin 1.1 with the membrane also leads to significant perturbations of the lipid bilayer itself. scispace.comresearchgate.net The insertion of the peptide into the membrane can displace lipid molecules, leading to localized changes in lipid packing and bilayer thickness. scispace.comnih.gov Studies using dual polarisation interferometry have shown that the binding of Maculatin 1.1 can cause a decrease in the order of the bilayer. researchgate.net

Permeabilization ModelKey FeaturesSupporting Research
Toroidal Pore Peptides and lipid headgroups line the pore; induces high membrane curvature.Solid-state NMR shows isotropic phases; dye leakage assays indicate finite pore size. nih.govasm.org
Disordered Aggregates Dynamically disordered, membrane-spanning peptide clusters.Molecular dynamics simulations show water flux through irregular, fluctuating channels. acs.orgnih.gov
Lipid Displacement Peptide insertion disrupts lipid packing and thins the bilayer.Dual polarisation interferometry shows decreased bilayer order upon peptide binding. researchgate.net

Role of Peptide Aggregation and Stoichiometry in Membrane Activity

The antimicrobial action of Maculatin 1.1 is not the result of individual peptides acting in isolation; rather, it is a cooperative process involving the formation of peptide aggregates within the target membrane. nih.gov Coarse-grained molecular dynamics (CG-MD) simulations have consistently shown that Maculatin 1.1 peptides have a strong tendency to form clusters when interacting with lipid bilayers. conicet.gov.ar This aggregation is a critical step that precedes membrane disruption.

At low peptide-to-lipid ratios, Maculatin 1.1 can exist as monomers at the membrane interface. nih.gov However, as the concentration of the peptide increases, these monomers cooperatively assemble into larger, functional aggregates. nih.gov These aggregates are dynamically disordered structures rather than forming simple, well-defined pores. acs.orgnih.gov The formation of transmembrane (TM) clusters is a key feature of its mechanism, with studies indicating that a minimum of just four peptides is required to form such a TM aggregate. nih.gov

The stoichiometry of these aggregates is directly linked to their ability to permeabilize the membrane. Further investigations combining coarse-grained and atomistic simulations have revealed that for water permeation to occur through these disordered aggregates, a minimum of six peptides is necessary. acs.orgnih.gov The water flux then proceeds through irregular and fluctuating channels created by these dynamic peptide clusters. acs.orgnih.gov This cooperative aggregation and the specific stoichiometry required for function highlight a complex mechanism that goes beyond simple peptide-lipid interactions, suggesting that peptide-peptide interactions within the membrane environment are equally crucial for its lytic activity.

Table 1: Research Findings on Maculatin 1.1 Aggregation and Stoichiometry

Finding Minimum Peptide Number Method Source(s)
Formation of Transmembrane (TM) Aggregate 4 Coarse-Grained Molecular Dynamics (CG-MD) nih.gov
Water Permeation through Aggregates 6 Multiscale Simulations (CG-MD and Atomistic) acs.orgnih.gov
Spontaneous, Cooperative Membrane Insertion Not Specified Coarse-Grained Molecular Dynamics (CG-MD) nih.gov
Formation of Clusters Adsorbed by the Membrane Not Specified Coarse-Grained Molecular Dynamics (CG-MD) conicet.gov.ar

Impact of Membrane Composition and Curvature on Mechanism

The efficacy and mechanism of Maculatin 1.1 are profoundly influenced by the biophysical properties of the target membrane, specifically its lipid composition and curvature. nih.govconicet.gov.arfrontiersin.org Maculatin 1.1 demonstrates a higher affinity for anionic membranes, which are characteristic of bacterial cells, compared to the zwitterionic membranes typical of mammalian cells. scispace.com Studies comparing its interaction with zwitterionic dimyristoylphosphatidylcholine (DMPC) bilayers and mixed DMPC/dimyristoylphosphatidylglycerol (DMPG) bilayers found that the peptide interacted more strongly with the anionic mixed bilayers. scispace.comresearchgate.net In these anionic membranes, the interaction retained the bilayer's lipid order and structure, which is consistent with a pore-formation mechanism. scispace.comresearchgate.net Conversely, its interaction with zwitterionic membranes leads to a more significant disruption of bilayer order. researchgate.net

Molecular dynamics simulations have further elucidated these interactions, showing that while Maculatin 1.1 forms aggregates in both POPC (zwitterionic) and POPE/POPG (anionic) bilayers, the peptides are found deeper within the hydrophobic core of the anionic model. conicet.gov.ar Solid-state NMR studies confirmed that Maculatin 1.1 has a greater effect on the anionic lipid DMPG compared to neutral lipids. frontiersin.org

Membrane curvature is another critical determinant of Maculatin 1.1's activity. nih.govconicet.gov.ar The peptide exhibits a strong tendency to induce membrane curvature and has a preference for binding to regions of the membrane that are already highly curved. conicet.gov.arnih.gov This propensity to induce or stabilize curvature is implicated as a key part of its lytic mechanism. nih.gov Molecular dynamics simulations have shown that longer peptides like Maculatin 1.1 require longer-range curvature to fold properly, which facilitates the binding to and stabilization of transmembrane pores. nih.govuclan.ac.uk Interestingly, the peptide's orientation appears to be more sensitive to membrane curvature than to the surface charge; simulations showed that Maculatin 1.1 remained in a transmembrane orientation in flat bilayers but wrapped on the surface of highly curved micelles, regardless of the lipid charge. frontiersin.org This suggests that the peptide's mechanism may adapt based on the local topography of the membrane. frontiersin.orgnih.gov

Table 2: Influence of Membrane Properties on Maculatin 1.1 Interaction

Membrane Property Lipid Model(s) Observation Method(s) Source(s)
Composition (Anionic vs. Zwitterionic) DMPC vs. DMPC/DMPG Stronger interaction and retention of bilayer order in anionic membranes, consistent with pore formation. Not Specified scispace.comresearchgate.net
POPC vs. POPE/POPG Peptides penetrate deeper into the hydrophobic core of anionic (POPE/POPG) membranes. Molecular Dynamics (MD) conicet.gov.ar
DMPC/DMPG Maculatin 1.1 has a greater effect on the anionic lipid (DMPG). Solid-State NMR frontiersin.org
Curvature Liposome (Vesicle) Induces major structural changes in the vesicle membrane, implicating curvature in the lytic mechanism. Coarse-Grained Molecular Dynamics (CG-MD) nih.gov
Various Membrane Environments Strong preference for binding to regions of high membrane curvature; structure is dependent on the degree of local curvature. Molecular Dynamics (MD) nih.gov
Micelles vs. Bilayers Adopts a transmembrane orientation in bilayers but wraps on the surface of curved micelles, indicating susceptibility to curvature over charge. Molecular Dynamics (MD) frontiersin.org

Structure Activity Relationship Sar Studies of Maculatin 1.1.1

Importance of Specific Amino Acid Residues and Motifs

The biological activity of Maculatin 1.1.1 is not merely a function of its amino acid composition but is critically dependent on the specific arrangement of these residues and the structural motifs they form. nih.gov A central element in the structure and function of this compound is the Proline residue at position 15 (Pro-15). nih.govcore.ac.ukresearchgate.net This residue is not merely a component of the peptide backbone; it acts as a "molecular hinge," inducing a distinct kink in the α-helical structure of the peptide when it interacts with a membrane. nih.govcore.ac.uk This kink is crucial as it facilitates a well-defined amphipathic conformation along the entire length of the peptide, which is essential for its membrane lytic activity. nih.gov

Substitution of this critical Pro-15 residue with Alanine (Ala) results in a synthetic analogue with markedly reduced antimicrobial activity. nih.gov Nuclear Magnetic Resonance (NMR) studies of this Ala-15 analogue reveal a more linear and rigid α-helical structure, lacking the central flexibility of the native peptide. nih.gov This finding underscores the importance of the Pro-15-induced kink for optimal biological function, suggesting that it allows the peptide to achieve maximum amphipathicity to effectively interact with and disrupt the bacterial membrane. nih.gov The proline residue creates a wedge-like structure that facilitates the peptide's insertion into the lipid bilayer. nih.gov

FeatureDescriptionSignificance
Pro-15 Residue Induces a central kink in the α-helical structure. nih.govcore.ac.ukEssential for creating a flexible hinge, allowing for maximum amphipathicity and facilitating membrane insertion. nih.govnih.gov
Ala-15 Analogue Substitution of Pro-15 with Alanine. nih.govResults in a more rigid, linear helix and significantly reduced antimicrobial activity, highlighting the importance of the kink. nih.gov
Flanking Residues Hydrophobic and cationic amino acids surrounding Pro-15. researchgate.netThe specific distribution of these residues around the proline hinge is critical for membrane penetration and lysis. researchgate.net

Effects of Peptide Length and Overall Charge on Membrane Interactions

The net positive charge of this compound, which is +1 at neutral pH, plays a crucial role in its initial attraction to the negatively charged surfaces of bacterial membranes. core.ac.ukfrontiersin.org While it can interact with neutral membranes, it shows a higher affinity for anionic ones, a characteristic feature of many antimicrobial peptides that allows for selectivity towards bacterial cells. core.ac.ukfrontiersin.orgscispace.com SAR studies have shown that increasing the basicity (i.e., the net positive charge) of this compound analogues leads to enhanced antibacterial and hemolytic activities. nih.gov This suggests that stronger electrostatic interactions promote a more potent disruption of the membrane. In general, for antimicrobial peptides, as the length, net charge, and/or hydrophobicity increase, so does their capacity to perturb anionic lipid systems. researchgate.netfrontiersin.org

AnalogueModificationEffect on Activity
Truncated Peptides Deletion of one or two N-terminal residues. nih.govWeak or no antibacterial and hemolytic activity; reduced membrane permeabilization. nih.gov
More Basic Analogues Increased net positive charge. nih.govStronger antibacterial and hemolytic activities. nih.gov

Correlation between Conformational Flexibility and Membrane Disruptive Capacity

The ability of this compound to disrupt membranes is not solely dependent on a static structure but is intimately linked to its conformational flexibility. In an aqueous solution, the peptide is largely unstructured. frontiersin.orgnih.gov However, upon encountering a lipid membrane, it undergoes a significant conformational change, folding into an α-helical structure. frontiersin.orgnih.gov This transition is a key step in its mechanism of action.

The central kink at Pro-15 is a prime determinant of the peptide's conformational flexibility. nih.gov This flexibility is thought to be crucial for the peptide's ability to adapt its structure to the complex environment of the lipid bilayer, facilitating its insertion and the subsequent formation of pores or other membrane defects. nih.govmdpi.com The comparison between this compound and its rigid Ala-15 analogue provides strong evidence for this correlation; the loss of flexibility in the analogue directly corresponds to a loss of potent bioactivity. nih.gov

The structure of this compound, with its two helical segments separated by the flexible hinge, allows for a dynamic interaction with the membrane. core.ac.uk This flexibility may enable the peptide to more effectively induce the high curvature stress required for the formation of toroidal pores, a proposed mechanism for its membrane disruption. nih.govmdpi.com The ability of the peptide to cause significant disordering of the lipid acyl chains and convert phospholipid bilayers into smaller, micelle-like structures further attests to its profound membrane-disruptive capacity, which is facilitated by its flexible nature. core.ac.uk

ConformationEnvironmentImplication for Activity
Random Coil Aqueous buffer. frontiersin.orgnih.govInactive state before encountering a target membrane.
α-Helical with Pro-15 Kink Membrane-mimetic environments (e.g., lipid micelles). nih.govfrontiersin.orgActive conformation; the kink provides essential flexibility for membrane interaction and disruption. nih.gov
Rigid α-Helix (Ala-15 analogue) Membrane-mimetic environments. nih.govLacks the flexibility of the native peptide, leading to reduced membrane disruptive capacity. nih.gov

Advanced Biophysical and Computational Methodologies in Maculatin 1.1.1 Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as a cornerstone in the structural elucidation of Maculatin 1.1 and its interactions with membrane mimetics. This powerful technique offers atomic-level resolution, enabling detailed analysis of the peptide's conformation and its behavior within different environments.

Solution-State NMR for Conformational Analysis

In aqueous buffer, solution-state NMR studies, particularly ¹H-¹⁵N HSQC spectra, reveal that Maculatin 1.1 exists in a predominantly random coil or unstructured state. nih.govnih.gov However, upon introduction of membrane-mimicking environments such as dodecylphosphocholine (B1670865) (DPC) micelles or isotropic bicelles composed of DMPC/DHPC, the peptide undergoes a significant conformational change. nih.govnih.gov The spectra in these environments are indicative of a well-defined and stable helical structure. nih.govnih.gov

To probe the peptide's orientation and insertion depth within micelles, paramagnetic relaxation enhancement (PRE) experiments using a soluble agent like gadolinium (Gd-DTPA) have been employed. frontiersin.orgnih.gov These studies on Maculatin 1.1 in DPC/LMPG micelles showed that the N-terminus of the peptide is more exposed to the aqueous environment than the C-terminus, suggesting a preferential insertion of the C-terminal end into the micelle. frontiersin.orgnih.gov In isotropic bicelles, only specific residues, Gly-4 and Ala-18, showed significant signal reduction, indicating a distinct interaction pattern in this environment. nih.gov

Solid-State NMR for Membrane-Bound Structure and Dynamics

Solid-state NMR (ssNMR) provides invaluable information about the structure and dynamics of Maculatin 1.1 when bound to larger, more biologically relevant lipid bilayers. frontiersin.orgresearchgate.net ²H and ³¹P ssNMR experiments have been instrumental in characterizing the peptide's effect on the lipid components of model membranes. frontiersin.orgresearchgate.net Studies using anisotropic bicelles composed of DMPC and DMPG have shown that Maculatin 1.1 has a more pronounced effect on the anionic lipid, DMPG, which is a key component of bacterial membranes. frontiersin.orgresearchgate.net

³¹P ssNMR has demonstrated that Maculatin 1.1 can induce the formation of an isotropic phase in membranes mimicking those of Staphylococcus aureus. nih.govasm.org This isotropic signal is characteristic of highly mobile lipids, which is consistent with the formation of toroidal pore structures, a common mechanism for antimicrobial peptides. nih.govasm.org Furthermore, in mixed DMPC/DMPG bilayers, the peptide has been shown to induce phase separation of DMPG. rsc.org

Isotopic Labeling Applications (e.g., ¹⁵N, ²H, ³¹P)

The application of isotopic labeling is crucial for the success of NMR studies on Maculatin 1.1. frontiersin.orgresearchgate.net Uniform or site-specific ¹⁵N labeling of the peptide allows for the acquisition of high-resolution heteronuclear NMR spectra, which are essential for resonance assignment and detailed structural analysis in solution. frontiersin.orgnih.gov For instance, ¹⁵N-labeled Maculatin 1.1 has been used to monitor conformational changes upon binding to micelles and to perform PRE experiments. frontiersin.orgresearchgate.net

Deuterium (B1214612) (²H) labeling is another powerful strategy, particularly for ssNMR and neutron reflectometry studies. frontiersin.orgnih.gov By selectively deuterating either the peptide or the lipids (e.g., d₅₄-DMPC or d₅₄-DMPG), researchers can distinguish between the components of the peptide-membrane complex and gain specific information about their structure and dynamics. frontiersin.orgunimelb.edu.au For example, ²H ssNMR has been used to study the effect of Maculatin 1.1 on the order of deuterated lipid acyl chains. frontiersin.orgresearchgate.net ³¹P NMR, which observes the naturally abundant ³¹P nucleus in the phospholipid headgroups, provides insights into the integrity and phase behavior of the lipid bilayer upon peptide interaction without the need for labeling. frontiersin.orgresearchgate.netscispace.com

Circular Dichroism (CD) Spectroscopy for Secondary Structure Changes

Circular Dichroism (CD) spectroscopy is a widely used technique to investigate the secondary structure of proteins and peptides like Maculatin 1.1. nih.govfrontiersin.org This method is particularly effective for monitoring conformational changes upon interaction with different environments, such as membrane mimetics. nih.govnih.gov

In an aqueous buffer solution, the CD spectrum of Maculatin 1.1 is characteristic of a random coil conformation, indicated by a single minimum around 200 nm. researchgate.netcore.ac.uk However, in the presence of membrane-mimicking environments like trifluoroethanol (TFE), zwitterionic DPC micelles, or anionic SDS micelles, the spectrum dramatically changes. researchgate.netcore.ac.uk It adopts features typical of an α-helical structure, with distinct minima near 209 nm and 222 nm. core.ac.uk

Quantitative analysis of CD spectra has shown that Maculatin 1.1 can achieve a helical content of approximately 70% when it comes into contact with lipid vesicles that mimic the composition of S. aureus membranes. nih.govasm.org This transition from a disordered to a highly helical structure is a critical step in its antimicrobial action. nih.gov Studies have also demonstrated that the degree of helicity is dependent on the lipid composition of the interacting membrane. frontiersin.org

Table 1: Secondary Structure of Maculatin 1.1 in Various Environments Determined by CD Spectroscopy

Environment Predominant Secondary Structure Key Spectral Features Reference
Aqueous Buffer Random Coil Minimum at ~200 nm researchgate.netcore.ac.uk
Trifluoroethanol (TFE) α-Helix (~59%) Minima at 209 nm and 222 nm core.ac.uk
DPC Micelles α-Helix Minima at 209 nm and 222 nm researchgate.net
SDS Micelles α-Helix Minima at 209 nm and 222 nm researchgate.net
S. aureus mimic vesicles α-Helix (~70%) Not specified nih.govasm.org

Neutron Reflectometry (NR) for Membrane Penetration and Location

Neutron reflectometry (NR) is a powerful, non-destructive technique used to determine the structure of surfaces and interfaces at the nanoscale. frontiersin.orgnih.gov It is particularly well-suited for studying the interaction of peptides like Maculatin 1.1 with supported lipid bilayers, as it can provide a one-dimensional profile of the components across the entire membrane structure. frontiersin.orgnih.gov

A key advantage of NR is its sensitivity to isotopic substitution, especially between hydrogen (¹H) and deuterium (²H). By using deuterated Maculatin 1.1 (d-Mac1) and contrasting it with hydrogenous and deuterated lipid bilayers, researchers can precisely locate the peptide within the membrane. frontiersin.orgnih.gov

NR studies have revealed that in anionic bilayers (mimicking bacterial membranes), deuterated Maculatin 1.1 spans the membrane, which is consistent with the formation of transmembrane pores. frontiersin.orgnih.gov These findings are further supported by molecular dynamics simulations. frontiersin.org The technique has also been used to characterize the structure of the lipid bilayers themselves, providing data on bilayer thickness, lipid volume fraction, and area per lipid molecule, ensuring the quality of the model membrane before peptide interaction studies. researchgate.netscispace.com

Dual Polarisation Interferometry (DPI) for Real-Time Membrane Interaction Analysis

Dual Polarisation Interferometry (DPI) is a surface-sensitive technique that provides real-time, quantitative information about changes in the thickness, density, and mass of a molecular layer adsorbed to a surface. scispace.com In the context of Maculatin 1.1 research, DPI has been instrumental in analyzing the kinetics and structural consequences of the peptide's interaction with supported lipid bilayers. researchgate.netscispace.com

DPI studies have shown that the interaction of Maculatin 1.1 with model membranes is highly dependent on the lipid composition and the peptide concentration. scispace.comnih.gov When interacting with zwitterionic DMPC bilayers (mimicking eukaryotic membranes), Maculatin 1.1 exhibits concentration-dependent binding that leads to an increasing perturbation and disorder of the bilayer. scispace.comnih.gov

In contrast, with mixed DMPC/DMPG bilayers, which mimic the anionic nature of bacterial membranes, the peptide interacts more strongly. scispace.comnih.gov In this case, the interaction occurs with a retention of the bilayer's lipid order and structure, a finding that is consistent with a pore-forming mechanism rather than a general disruption of the membrane. researchgate.netscispace.comnih.gov DPI allows for the real-time monitoring of these processes, revealing biphasic changes in membrane properties, such as an initial increase in bound peptide mass followed by an abrupt disordering of the bilayer. researchgate.net

Table 2: Summary of Maculatin 1.1 Interaction with Model Membranes via DPI

Membrane Type Interaction Characteristics Inferred Mechanism Reference
DMPC (Zwitterionic) Concentration-dependent binding, increasing bilayer disorder General membrane perturbation scispace.comnih.gov
DMPC/DMPG (Anionic) Stronger interaction, retention of bilayer order Pore formation researchgate.netscispace.comnih.gov

Molecular Dynamics (MD) Simulations and Computational Modeling

Molecular dynamics (MD) simulations and computational modeling have become indispensable tools for elucidating the molecular mechanisms of action of antimicrobial peptides like Maculatin 1.1. These in silico methods provide a high-resolution view of peptide-membrane interactions that can be difficult to obtain through experimental techniques alone. By modeling the dynamic behavior of the peptide and lipid molecules over time, researchers can gain insights into peptide folding, membrane binding, aggregation, and pore formation.

All-Atom Simulations for Residue-Specific Interactions

While CG simulations are excellent for observing large-scale dynamics, all-atom (AA) simulations provide residue-specific details of the interactions between Maculatin 1.1 and the lipid membrane. frontiersin.orgnih.gov In these higher-resolution simulations, every atom of the peptide, lipids, and water is explicitly modeled, offering a granular view of the forces driving membrane disruption. nih.govresearchgate.net

All-atom MD simulations have been used to refine the understanding of Maculatin 1.1's orientation and interaction with different membrane environments. frontiersin.org Simulations showed that the peptide's orientation is more influenced by membrane curvature than by the surface charge of the lipids. frontiersin.orgnih.gov In model bilayers, Maculatin 1.1 maintains a transmembrane orientation, while on the surface of more highly curved micelles, it tends to wrap around the surface. frontiersin.orgnih.gov

These simulations have also highlighted the importance of specific residues in membrane interactions. For instance, in anionic bilayers, MD simulations showed that Maculatin 1.1 can span the membrane in a parallel fashion. frontiersin.org Although a preferred orientation with the N-terminus in the outer leaflet was observed in zwitterionic membranes, this was less conclusive in anionic membranes that better mimic bacterial targets. frontiersin.org Some simulations have identified key residue interactions, noting that water molecules can reside for significant periods near the side chain of Lysine-8 (Lys8), Histidine-12 (His12), and Alanine-16 (Ala16), suggesting their role in forming water-permeable structures. frontiersin.org A snapshot from one study showed a bent structure where Lys8 extends to interact with the phosphate-water interface, facilitating water flow along the peptide's hydrophilic face. frontiersin.org

Simulation TypeKey FindingsSystem/ModelReference
All-Atom (AA) MDPeptide orientation is more susceptible to membrane curvature than surface charge.Anionic micelles (DPC/LMPG) and bilayers (DMPC/DMPG) frontiersin.orgnih.gov
All-Atom (AA) MDMaculatin 1.1 maintains a transmembrane orientation in bilayers.Anionic PC/PG bilayers frontiersin.org
All-Atom (AA) MDIdentified residue-specific interactions, with Lys8, His12, and Ala16 potentially involved in water channel formation.Anionic phospholipid system frontiersin.org
All-Atom (AA) MDPore formation visualized by a cluster of 16 Maculatin 1.1 peptides.Lipid bilayer researchgate.net

Other Biophysical Techniques for Membrane Permeabilization

Beyond computational methods, a suite of biophysical techniques has been employed to experimentally validate and quantify the membrane-disrupting activity of Maculatin 1.1. These assays directly measure the peptide's ability to permeabilize both model lipid vesicles and live bacterial cells.

Dye Release Assays

Dye release (or leakage) assays are a cornerstone for studying the membrane-lytic activity of antimicrobial peptides. nih.gov In this technique, large unilamellar vesicles (LUVs) are loaded with a fluorescent dye at a concentration high enough to cause self-quenching. uq.edu.au When Maculatin 1.1 forms pores or disrupts the vesicle membrane, the dye leaks out, becomes diluted, and fluoresces. This increase in fluorescence is used to quantify the extent and rate of membrane permeabilization. uq.edu.au

Studies on Maculatin 1.1 have utilized various dyes to probe its pore-forming capabilities. In experiments using vesicles mimicking S. aureus membranes, the release of two different-sized fluorescent dextrans, fluorescein (B123965) dextran (B179266) (FD-4, ~4 kDa) and rhodamine dextran (RD-40, ~40 kDa), was monitored. nih.govnih.gov At a high peptide concentration, nearly all of the smaller FD-4 dye was released, whereas only about 40% of the larger RD-40 dye escaped. nih.govnih.gov This differential leakage suggests the formation of a pore with a defined size, estimated to be between 1.4 nm and 4.5 nm. nih.govnih.gov

Competitive dye-release assays have also demonstrated Maculatin 1.1's preference for certain lipid compositions. When vesicles mimicking bacterial (negatively charged) and eukaryotic (neutral) membranes were co-incubated, the peptide showed greater activity against the charged vesicles. nih.gov Interestingly, Maculatin 1.1 was shown to be capable of migrating from neutral lipid bilayers, where it had already formed pores, to newly introduced charged membranes, highlighting its strong affinity for bacterial membrane mimetics. nih.gov

Flow Cytometry for Cell Permeabilization

Flow cytometry provides a powerful method to measure membrane permeabilization in individual bacterial cells within a large population. uq.edu.au This technique is often used with membrane-impermeant dyes like SYTOX Green or propidium (B1200493) iodide (PI), which can only enter cells with compromised cytoplasmic membranes and then fluoresce upon binding to nucleic acids. uq.edu.auresearchgate.net

Flow cytometry experiments on Staphylococcus aureus treated with Maculatin 1.1 have corroborated the findings from dye release assays. nih.gov By monitoring the uptake of fluorescent dextrans (FD-4 and RD-40), researchers observed that at a 20 µM peptide concentration, 65% of S. aureus cells took up the smaller FD-4 dye, while only 35% took up the larger RD-40 dye. nih.govnih.gov This result supports the formation of a discrete pore and is consistent with the pore size estimated from vesicle leakage experiments. nih.govnih.gov

Other studies using SYTOX Green uptake showed that Maculatin 1.1 could compromise the membranes of both Gram-positive (S. aureus) and Gram-negative (Escherichia coli) bacteria with similar efficiency, despite having a much higher minimum inhibitory concentration (MIC) against E. coli. uq.edu.au This suggests that while membrane permeabilization is a key part of its mechanism, other factors may contribute to its selective bactericidal activity. uq.edu.au

Electron Microscopy for Morphological Changes

Electron microscopy (EM) offers direct visual evidence of the damage inflicted by antimicrobial peptides on bacterial cell surfaces. By providing high-resolution images of cell morphology, EM can reveal changes such as membrane roughening, blebbing, or lysis.

Scanning electron microscopy (SEM) has been used to observe the effect of Maculatin 1.1 on S. aureus. nih.govnih.gov The resulting electron micrographs showed that after incubation with the peptide, the normally smooth surfaces of the bacteria became rough and rippled. nih.govnih.gov These morphological alterations are indicative of significant membrane stress and disruption, providing visual confirmation of the peptide's membrane-lytic mode of action. unimelb.edu.au These direct observations of physical damage to the cell envelope complement the functional data obtained from permeabilization assays and the mechanistic details derived from computational simulations. nih.gov

Investigative Applications of Maculatin 1.1.1 in Model Biological Systems

Studies in Model Microbial Membrane Systems

The primary mechanism of action for many antimicrobial peptides, including Maculatin 1.1, involves the disruption of the bacterial cell membrane. frontiersin.org To elucidate these mechanisms at a molecular level, researchers utilize model microbial membrane systems that mimic the lipid composition of bacterial membranes. mdpi.com

Interactions with Gram-Positive Bacterial Membrane Mimetics (e.g., S. aureus)

Staphylococcus aureus, a Gram-positive bacterium, is a significant target for Maculatin 1.1. nih.gov Model membranes mimicking the S. aureus lipid composition, typically rich in anionic phospholipids (B1166683) like phosphatidylglycerol (PG) and cardiolipin (B10847521) (CL), are employed to study these interactions. mdpi.comnih.govnih.gov

Studies combining assays with S. aureus cells and lipid vesicles mimicking their membrane composition have revealed that Maculatin 1.1 has potent activity, with a minimum inhibitory concentration (MIC) of 7 μM. nih.govnih.gov Upon contact with these model membranes, Maculatin 1.1 undergoes a conformational change from a random coil to a predominantly α-helical structure. nih.govresearchgate.net This structural change is crucial for its function.

Electron microscopy of S. aureus treated with Maculatin 1.1 shows significant damage to the cell surface, which appears rough and rippled. nih.gov Further investigations using fluorescent dextrans indicated that Maculatin 1.1 forms pores of a finite size in the bacterial membrane. nih.govresearchgate.net Flow cytometry and dye leakage assays from model vesicles suggest a pore size ranging between 1.4 and 4.5 nm. nih.govnih.govresearchgate.net Solid-state nuclear magnetic resonance (NMR) studies support a toroidal pore model, where the peptide induces high curvature in the lipid headgroups, leading to the formation of a pore. nih.govnih.gov

Interestingly, while Maculatin 1.1 shows a 16-fold greater growth inhibition against S. aureus compared to E. coli, it compromises the membranes of both bacteria at similar concentrations. uq.edu.aunih.gov This suggests that factors beyond initial membrane disruption may contribute to its selective bactericidal activity. uq.edu.au

Table 1: Effects of Maculatin 1.1 on S. aureus and Model Membranes

Comparative Interactions with Zwitterionic and Anionic Lipid Systems

The selectivity of antimicrobial peptides is often attributed to their preferential interaction with the negatively charged membranes of bacteria over the predominantly zwitterionic membranes of eukaryotic cells. nih.gov Maculatin 1.1, being a cationic peptide at neutral pH, exhibits a strong affinity for anionic membranes. frontiersin.orgnih.gov

Studies using model membranes composed of zwitterionic dimyristoylphosphatidylcholine (B1235183) (DMPC) and anionic mixed DMPC/dimyristoylphosphatidylglycerol (DMPG) bilayers confirm this preference. scispace.com Maculatin 1.1 demonstrates a higher affinity for the anionic membranes. scispace.com While it still binds to zwitterionic membranes, the interaction is more effective with anionic bilayers on a mass-for-mass basis. scispace.com

Differential scanning calorimetry and Fourier-transform infrared spectroscopy have shown that anionic DMPG bilayers are more significantly perturbed by Maculatin 1.1 than zwitterionic DMPC bilayers at comparable concentrations. core.ac.uk This underscores the importance of electrostatic interactions in the initial binding of the peptide to the membrane surface. core.ac.uknih.gov Once bound, the peptide inserts into the phospholipid bilayer, spanning the lipid acyl chain region. scispace.com In anionic bilayers, this insertion is associated with the formation of pores, while in neutral membranes, it leads to the formation of disordered mixed lipid-peptide structures. scispace.com

Circular dichroism spectroscopy further reveals that the interaction with neutral phosphatidylcholine (PC) lipids is dependent on the length and saturation of the acyl chains, whereas with anionic lipids, the interaction is consistently strong. nih.gov Anionic lipids appear to "lock" Maculatin 1.1 onto the membrane surface via electrostatic forces. nih.gov

Table 2: Interaction of Maculatin 1.1 with Different Lipid Systems

Analysis of Membrane Selectivity

The selectivity of Maculatin 1.1 for Gram-positive bacteria over Gram-negative bacteria and eukaryotic cells is a key area of investigation. uq.edu.au While electrostatic attraction to anionic membranes is a major factor, other nuances contribute to this selectivity.

Competitive lipid environment assays, where vesicles mimicking S. aureus (POPG/TOCL) and E. coli (POPE/POPG) membranes are co-incubated, demonstrate that Maculatin 1.1 preferentially induces leakage from the S. aureus model membranes. uq.edu.au This preference is also supported by surface plasmon resonance assays, which show a greater affinity of Maculatin 1.1 for POPG/TOCL bilayers. nih.gov

However, the picture is complex. Despite a 16-fold higher MIC against E. coli, Maculatin 1.1 permeabilizes the membranes of both S. aureus and E. coli with similar efficiency at concentrations well below the MIC for S. aureus. uq.edu.aunih.gov This suggests that the ultimate bactericidal outcome may be influenced by downstream cellular responses to membrane damage, which may differ between bacterial species. uq.edu.au

Comparative Analysis with Other Antimicrobial Peptides

Comparing Maculatin 1.1 to other AMPs provides valuable insights into structure-function relationships. Maculatin 1.1 is part of a group of peptides from Australian tree frogs, including aurein (B1252700) 1.2, citropin 1.1, and caerin 1.1. core.ac.ukbicnirrh.res.in

In terms of membrane disruption, the efficacy of these peptides against model lipid membranes decreases in the order: Maculatin 1.1 > aurein 1.2 > citropin 1.1. core.ac.uk This correlates with the larger size and higher net charge of Maculatin 1.1. core.ac.uk

A notable structural feature of Maculatin 1.1 is a kink in its helical structure caused by a Proline-15 residue. This "hinge" region is believed to be crucial for its antibacterial activity and membrane interaction. researchgate.net In contrast, magainin 2, another well-studied AMP, forms smaller pores and is unable to release larger molecules that Maculatin 1.1 can. nih.gov The caerin 1 peptides are also potent broad-spectrum antibiotics. bicnirrh.res.in

Coarse-grained molecular dynamics simulations have shown that at low concentrations, Maculatin 1.1 resides at the membrane interface, but at higher concentrations, it spontaneously forms transmembrane aggregates, with as few as four peptides needed to form a pore-like structure. researchgate.net This cooperative mechanism of membrane insertion and disruption appears to be a key feature of its action. researchgate.net

Table 3: Comparative MIC Values of Maculatin 1.1 and Other Peptides

Future Research Directions for Maculatin 1.1.1

Exploration of Novel Mechanisms Beyond Membrane Disruption

While the membrane-disrupting capabilities of Maculatin 1.1 and other antimicrobial peptides are well-documented, the scientific community is increasingly recognizing that their modes of action are more complex. bohrium.comcsic.es Future investigations into Maculatin 1.1 are anticipated to delve into non-lytic mechanisms that contribute to its antimicrobial efficacy.

Research into other AMPs has revealed that they can translocate across the cell membrane without causing immediate disruption and subsequently interact with intracellular targets. bohrium.comnih.gov These internal targets can include nucleic acids (DNA and RNA), essential enzymes, and other proteins crucial for microbial survival and replication. nih.gov A study using solid-state NMR on whole E. coli cells treated with Maculatin 1.1 suggested that the peptide affects the dynamics of intracellular DNA, hinting at a mechanism that goes beyond simple membrane permeabilization. mdpi.com

Future studies could employ advanced molecular and cellular biology techniques to identify specific intracellular binding partners of Maculatin 1.1. Furthermore, exploring its potential immunomodulatory properties and its ability to combat biofilm formation and inhibit virulence factors are promising avenues of research. researchgate.net Some AMPs are known to interfere with bacterial communication systems like quorum sensing, inactivate toxins, and even possess adjuvant properties that enhance the activity of conventional antibiotics. researchgate.net Investigating whether Maculatin 1.1 possesses similar capabilities could significantly broaden its potential therapeutic applications.

Another novel mechanism observed in some AMPs is the directed co-aggregation with bacterial proteins, effectively "silencing" their function. mdpi.com Research could explore if Maculatin 1.1 or its analogues can be engineered to specifically target and aggregate essential bacterial proteins, offering a new strategy to combat antibiotic resistance. mdpi.com

Development of Advanced Analogues for Targeted Research Tools

The development of synthetic analogues of Maculatin 1.1 is a critical area for future research, aiming to create more potent, stable, and specific molecules for use as research tools and potential therapeutics. Rational design and de novo synthesis, guided by an understanding of the structure-activity relationship of Maculatin 1.1, are key strategies in this endeavor. nih.gov

Studies have already shown that modifications to AMPs, such as amino acid substitutions, can enhance their antimicrobial activity and reduce toxicity to host cells. nih.gov For Maculatin 1.1, research has indicated that the central proline residue is crucial for its activity, as it creates a kink in the helical structure that facilitates membrane insertion. nih.govresearchgate.net Future work could involve creating a library of analogues with systematic substitutions around this proline residue to fine-tune its activity.

Advanced strategies for analogue development include:

Incorporation of unnatural amino acids: This can increase the peptide's stability against enzymatic degradation by proteases. nih.gov

Cyclization: Creating cyclic versions of Maculatin 1.1 could improve stability and reduce hemolytic activity. nih.gov

Lipidation: Attaching a lipid moiety can enhance the peptide's interaction with bacterial membranes. mdpi.com

Hybrid Peptides: Conjugating Maculatin 1.1 with other peptides or even conventional antibiotics could create hybrid molecules with synergistic effects. dntb.gov.ua

These advanced analogues can serve as highly specific molecular probes to investigate the intricate details of peptide-membrane interactions and other mechanisms of action.

Integration of Multi-Omics Data for Comprehensive Understanding

To gain a holistic understanding of how Maculatin 1.1 affects bacteria, future research will likely integrate various "omics" technologies. qub.ac.uk This multi-omics approach combines genomics, transcriptomics, proteomics, and metabolomics to provide a comprehensive picture of the cellular response to the peptide. mdpi.comelifesciences.org

By analyzing changes in gene expression (transcriptomics), protein levels (proteomics), and metabolic pathways (metabolomics) in bacteria exposed to Maculatin 1.1, researchers can identify the full spectrum of its effects. frontiersin.org This approach can reveal not only the primary targets but also the downstream cellular stress responses and resistance mechanisms. elifesciences.org

For instance, a multi-omics study could identify which cellular pathways are most affected by Maculatin 1.1, providing clues to its non-membrane-disrupting mechanisms. nih.gov This data can also be invaluable for understanding how bacteria might develop resistance and for designing strategies to overcome it. The integration of these large datasets requires sophisticated bioinformatic tools to identify meaningful patterns and correlations. frontiersin.orgyoutube.com

Such a comprehensive understanding derived from multi-omics data will be instrumental in the rational design of more effective Maculatin 1.1 analogues and in predicting their efficacy and potential off-target effects. elifesciences.org

Theoretical Predictions and Validation of Peptide Behavior

Computational and theoretical modeling are becoming increasingly powerful tools in antimicrobial peptide research, and they are expected to play a significant role in the future study of Maculatin 1.1. frontiersin.orgnih.gov These methods allow for the prediction of peptide structure, its interaction with membranes, and its potential antimicrobial activity before engaging in costly and time-consuming experimental synthesis and testing. researchgate.net

Key computational approaches include:

Molecular Dynamics (MD) Simulations: Coarse-grained and all-atom MD simulations can provide detailed insights into how Maculatin 1.1 binds to and perturbs lipid bilayers, including the formation of pores. mdpi.comresearchgate.net Simulations have already been used to show that Maculatin 1.1 can span across anionic bilayers, supporting a transmembrane pore model. frontiersin.orgnih.gov Future simulations could explore the peptide's behavior in more complex and realistic models of bacterial membranes.

Quantitative Structure-Activity Relationship (QSAR) Models: QSAR models use statistical methods to correlate the chemical structure of peptides with their biological activity. frontiersin.org These models can be used to predict the antimicrobial potency of novel Maculatin 1.1 analogues.

Machine Learning and AI: Advanced computational methods, including machine learning algorithms like Long Short-Term Memory (LSTM) models, are being used to understand the "grammar" of antimicrobial peptide sequences. nih.gov These models can generate novel peptide sequences with a high probability of having antimicrobial activity. frontiersin.org

The table below summarizes some of the computational tools and their potential applications in future Maculatin 1.1 research.

Computational ToolApplication in Maculatin 1.1 Research
Molecular Dynamics (MD) SimulationsPredicting peptide-membrane interactions and pore formation mechanisms. mdpi.comresearchgate.net
Quantitative Structure-Activity Relationship (QSAR)Predicting the antimicrobial activity of new analogues. frontiersin.org
Machine Learning (e.g., LSTM)Designing novel peptide sequences based on the properties of Maculatin 1.1. nih.gov
Homology ModelingPredicting the 3D structure of Maculatin 1.1 and its analogues. mdpi.com

The validation of these theoretical predictions through experimental techniques such as NMR spectroscopy, circular dichroism, and neutron reflectometry will be crucial for refining the computational models and advancing our understanding of Maculatin 1.1. nih.gov

Q & A

Basic Research Questions

Q. How should researchers design initial experiments to characterize the structural stability of Maculatin 1.1.1 under varying physiological conditions?

  • Methodological Answer : Begin with circular dichroism (CD) spectroscopy to analyze secondary structure changes across pH gradients (e.g., pH 4–8) and temperature ranges (25–60°C). Include dynamic light scattering (DLS) to monitor aggregation propensity. Validate findings with molecular dynamics simulations to correlate structural fluctuations with experimental data .
  • Key Considerations : Ensure buffer compatibility and replicate experiments ≥3 times to account for instrument variability. Reference protocols from established antimicrobial peptide studies to align with reproducibility standards .

Q. What are the best practices for isolating and purifying this compound from natural sources to ensure high yield and minimal degradation?

  • Methodological Answer : Use reverse-phase HPLC with a C18 column and gradient elution (e.g., 10–60% acetonitrile in 0.1% trifluoroacetic acid). Monitor purity via MALDI-TOF mass spectrometry. For natural extraction, employ gentle homogenization in acidic buffers (pH 2–3) to preserve peptide integrity .
  • Key Considerations : Include protease inhibitors during extraction and validate purity thresholds (>95%) using SDS-PAGE. Cross-reference purification parameters with published workflows for amphibian-derived peptides .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported antimicrobial efficacy data for this compound across different bacterial strains?

  • Methodological Answer : Conduct dose-response assays (MIC/MBC) under standardized conditions (e.g., CLSI guidelines) using isogenic bacterial strains to isolate genetic factors. Perform statistical meta-analysis of existing data to identify outliers or methodological inconsistencies (e.g., broth microdilution vs. agar diffusion) .
  • Key Considerations : Document bacterial growth phases, inoculum sizes, and solvent controls. Use ANOVA with post-hoc tests to assess significance across datasets .

Q. What strategies are effective for optimizing this compound’s membrane interaction assays to account for lipid compositional variability in pathogen membranes?

  • Methodological Answer : Develop synthetic lipid vesicles mimicking pathogen membranes (e.g., E. coli: 70% PE, 25% PG; S. aureus: 50% PG, 30% LPG). Use fluorescence-based leakage assays (calcein release) and surface plasmon resonance (SPR) to quantify binding kinetics. Normalize data to lipid concentration and bilayer curvature .
  • Key Considerations : Include negative controls (e.g., zwitterionic vesicles) and validate lipid ratios via thin-layer chromatography. Reference computational models to predict peptide-lipid interactions .

Q. How should researchers integrate computational modeling with experimental data to predict this compound’s structure-activity relationships (SAR)?

  • Methodological Answer : Combine molecular docking (e.g., AutoDock Vina) with alanine-scanning mutagenesis to identify critical residues for antimicrobial activity. Validate predictions via minimum inhibitory concentration (MIC) assays on mutant peptides. Use Rosetta or GROMACS for free-energy calculations to refine SAR models .
  • Key Considerations : Cross-validate computational results with NMR or X-ray crystallography data if available. Ensure force-field parameters align with peptide physicochemical properties .

Data Presentation & Reproducibility

Q. What criteria should guide the inclusion of supplementary data (e.g., raw spectra, kinetic curves) in publications on this compound?

  • Methodological Answer : Provide raw datasets for key experiments (e.g., CD spectra, MIC curves) in machine-readable formats (CSV, .txt). Use repositories like Zenodo or Figshare for large datasets. In the main text, summarize trends and highlight statistically significant findings, while relegating technical replicates to supplementary files .
  • Key Considerations : Annotate supplementary files with metadata (e.g., instrument settings, batch numbers) and adhere to FAIR data principles .

Q. How can researchers address peer review critiques about insufficient methodological detail in this compound studies?

  • Methodological Answer : Preemptively include step-by-step protocols for critical assays (e.g., peptide synthesis, MIC determination) in supplementary materials. Use flowcharts or schematics to visualize experimental workflows. Reference established guidelines (e.g., Beilstein Journal’s reproducibility standards) to justify methodological choices .
  • Key Considerations : Anticipate reviewer queries by disclosing limitations (e.g., solvent effects on peptide stability) and providing troubleshooting notes .

Frameworks for Rigorous Inquiry

Q. Which frameworks (e.g., PICOT, FINER) are most suitable for formulating hypothesis-driven research questions about this compound’s therapeutic potential?

  • Methodological Answer : Apply the PICOT framework to define:

  • P opulation: Target pathogens (e.g., Gram-negative bacteria).
  • I ntervention: this compound concentration/delivery method.
  • C omparison: Existing antibiotics (e.g., polymyxin B).
  • O utcome: Reduction in bacterial viability (log CFU/mL).
  • T ime: Acute exposure (e.g., 24-hour incubation).
    Use the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate project scope .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.